7-methyl-1H-indazol-3-ol
CAS No.: 120277-21-6
Cat. No.: VC20820136
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120277-21-6 |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 7-methyl-1,2-dihydroindazol-3-one |
| Standard InChI | InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |
| Standard InChI Key | CJOVTXHCNDSIQZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)NN2 |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)NN2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Methyl-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds. Its structure consists of a bicyclic system with a benzene ring fused to a pyrazole ring, featuring a hydroxyl group at position 3 and a methyl group at position 7 . This compound is often referred to by its alternative name, 7-methyl-1,2-dihydroindazol-3-one, which represents its tautomeric form . The structural features of this compound can be characterized by the following parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 120277-21-6 |
| IUPAC Name | 7-methyl-1,2-dihydroindazol-3-one |
| InChI | InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |
| InChIKey | CJOVTXHCNDSIQZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)NN2 |
Tautomerism
An important characteristic of 7-methyl-1H-indazol-3-ol is its tautomeric nature. The compound exists in equilibrium between the hydroxy form (7-methyl-1H-indazol-3-ol) and the keto form (7-methyl-1,2-dihydroindazol-3-one) . This tautomerism has significant implications for its reactivity, solubility, and biological activities. The keto-enol tautomerism affects hydrogen bonding patterns and can influence how the molecule interacts with target proteins in biological systems.
Synthesis Methods
Sonogashira Coupling Approach
One approach that has been used for synthesizing indazole derivatives involves the Sonogashira coupling reaction, particularly for alkynylindazoles. This method employs palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl halides.
Cyclization Reactions
Several cyclization methods have been reported for the synthesis of indazole derivatives, as summarized by recent literature :
Specific Approaches for 3-Hydroxy Indazoles
For the synthesis of 3-hydroxy indazoles like 7-methyl-1H-indazol-3-ol, a particularly relevant method involves the Cu(OAc)2-mediated N-N bond formation using oxygen as the oxidant . This approach often utilizes o-aminobenzonitriles and organometallic reagents to form ketimine intermediates, which then undergo cyclization to form the desired indazole structures.
Optimization Strategies
Optimization of the synthetic routes for 7-methyl-1H-indazol-3-ol would likely focus on improving yield, reducing reaction steps, and enhancing selectivity. Factors such as catalyst selection, solvent systems, and reaction conditions would be critical considerations in developing efficient synthetic methodologies for this compound.
Biological Activities and Applications
Medicinal Chemistry Significance
The indazole scaffold represents one of the most important heterocyclic systems in drug discovery and development . Compounds containing the indazole core, including derivatives like 7-methyl-1H-indazol-3-ol, have shown a wide range of biological activities, making them valuable structural motifs in medicinal chemistry.
| Biological Activity | Mechanism | Relevant Features |
|---|---|---|
| Anti-inflammatory | Unknown | Indazole core structure |
| Anticancer | Potential inhibition of cancer cell proliferation | Hydroxyl group at position 3 |
| Antimicrobial | Unknown | Indazole scaffold |
| Enzyme inhibition | Interaction with target proteins | Combined effects of methyl and hydroxyl substituents |
Indazoles as Bioisosteres
A significant aspect of 7-methyl-1H-indazol-3-ol and related compounds is their potential use as bioisosteres for indole rings in drug design. Bioisosteres are structural units that can replace each other while maintaining similar biological effects, allowing medicinal chemists to optimize drug candidates by improving properties such as metabolic stability, bioavailability, or target selectivity.
Research Findings and Future Directions
Structure-Activity Relationships
The unique structural features of 7-methyl-1H-indazol-3-ol, particularly the hydroxyl group at position 3 and the methyl group at position 7, likely influence its interactions with biological targets. These substituents can affect:
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Hydrogen bonding capabilities
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Lipophilicity and membrane permeability
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Binding affinity to target proteins
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Metabolic stability and clearance
Challenges and Opportunities
The development of 7-methyl-1H-indazol-3-ol and its derivatives as potential therapeutic agents faces several challenges:
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Limited synthetic accessibility and scalability
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Incomplete understanding of structure-activity relationships
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Potential off-target effects
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Development of improved synthetic methodologies
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Detailed investigation of biological activities
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Structure-based design of more potent and selective derivatives
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be essential for monitoring reaction progress, assessing purity, and separating 7-methyl-1H-indazol-3-ol from its synthetic intermediates and potential by-products.
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